molecular formula C19H15FN6OS B2487026 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide CAS No. 863459-86-3

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2487026
CAS No.: 863459-86-3
M. Wt: 394.43
InChI Key: LDFCTWLMXSIDLQ-UHFFFAOYSA-N
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Description

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of compounds, which have been found to be potent inhibitors of certain enzymes . .

Mode of Action

Other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit their target enzymes by binding to their active sites

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given that other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit certain enzymes , this compound may affect the pathways these enzymes are involved in

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to have antiproliferative activities against certain cancer cell lines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. This can be achieved through a cyclization reaction involving hydrazine and a suitable halogenated precursor. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, and the thioacetamide moiety is added through a thiol-ene reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioacetamide group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The triazolopyrimidine core can be reduced to form a corresponding amine.

  • Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using electrophiles like bromine or iodine in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound has shown potential as an antiviral, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a valuable tool for studying disease mechanisms and developing new therapies.

Medicine

In medicine, this compound has been investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various conditions, including cancer and viral infections.

Industry

In industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure and reactivity make it suitable for a wide range of applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoic acid

  • 5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Uniqueness

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is unique due to its specific structural features, such as the presence of the fluorophenyl group and the thioacetamide moiety. These features contribute to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c1-12-4-2-3-5-15(12)23-16(27)10-28-19-17-18(21-11-22-19)26(25-24-17)14-8-6-13(20)7-9-14/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFCTWLMXSIDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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